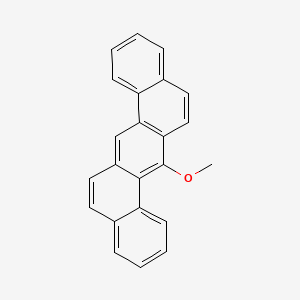

DIBENZ(a,h)ANTHRACENE, 7-METHOXY-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C22H14O. This compound is known for its unique structure, which includes a methoxy group attached to the dibenz[a,h]anthracene framework. PAHs like dibenz[a,h]anthracene are often studied for their environmental impact and potential health effects due to their presence in fossil fuels and combustion products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- typically involves the methoxylation of dibenz[a,h]anthracene. This can be achieved through various organic synthesis techniques, including:

Methoxylation Reaction: This involves the introduction of a methoxy group (-OCH3) to the dibenz[a,h]anthracene molecule. Common reagents for this reaction include methanol and a strong acid catalyst such as sulfuric acid.

Friedel-Crafts Alkylation: This method can also be used to introduce the methoxy group. It involves the reaction of dibenz[a,h]anthracene with methanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Reactivity and Metabolism

Substituted PAHs like 7-methoxy-dibenz[a,h]anthracene are likely metabolized via pathways analogous to unsubstituted PAHs:

-

Epoxidation : Formation of bay-region epoxides, which can undergo ring-opening to generate carbocations .

-

Hydroxylation : Oxidation to form hydroxymethyl derivatives, leading to benzylic carbocations or radical cations .

-

Mutagenicity : DNA damage via intercalation or covalent adduct formation, as observed in unsubstituted dibenz[a,h]anthracene .

Stability and Environmental Fate

The methoxy group may influence environmental persistence:

-

Photolysis : Methoxy groups can alter UV absorption, affecting degradation rates .

-

Biodegradation : Limited due to low water solubility and high sorption to particulate matter .

-

Transport : Long-range atmospheric transport via adsorption to aerosols .

Analytical Challenges

Analyzing substituted PAHs like 7-methoxy-dibenz[a,h]anthracene requires advanced techniques:

-

Mass Spectrometry : Fragmentation patterns for structural identification.

-

Chromatography : Separation from isomeric PAHs (e.g., HPLC or GC-MS) .

Research Gaps

The provided sources lack direct data on 7-methoxy-dibenz[a,h]anthracene , highlighting the need for:

-

Synthesis Optimization : Scalable routes for substituted derivatives.

-

Toxicity Studies : In vivo carcinogenicity and genotoxicity assays.

-

Environmental Monitoring : Improved detection methods for trace levels in complex matrices.

References NJ.gov Hazardous Substance Fact Sheet. PMC article on carbocations in benzo[a]anthracene derivatives. NIST WebBook thermochemical data. ChemicalBook properties and environmental fate. EPA IRIS carcinogenicity assessment. ACS Organic Letters synthesis methodology. PubChem structural and toxicological data.

Scientific Research Applications

Dibenzo[a,h]anthracene, 7-methoxy- exhibits significant mutagenic and carcinogenic properties. It is known to form DNA adducts upon metabolic activation, which can lead to mutations and contribute to cancer development. The presence of the methoxy group enhances its binding affinity to DNA, thereby increasing its potential as a genotoxic agent .

Applications in Research

-

Mutagenicity Studies :

- Dibenzo[a,h]anthracene, 7-methoxy- has been extensively studied for its mutagenic effects using various assays, including bacterial mutagenicity tests (e.g., Ames test) and mammalian cell models. It has shown positive results in inducing mutations in Salmonella typhimurium and in cultured mammalian cells .

-

Carcinogenesis Research :

- The compound serves as a model for investigating the mechanisms of carcinogenesis. Studies have demonstrated that it can induce tumors in animal models, highlighting its role as a potent carcinogen . For instance, topical application in mice has shown significant binding to DNA in skin tissues, indicating its potential for skin carcinogenesis .

- Structure-Activity Relationship Studies :

Comparative Analysis with Related Compounds

The following table compares dibenzo[a,h]anthracene, 7-methoxy- with other notable PAHs:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dibenzo[a,j]anthracene | Similar fused ring structure | Different substitution patterns lead to diverse reactivity |

| Benzo[a]pyrene | Four fused rings | Known carcinogen; extensively studied for mutagenicity |

| Dibenzo[c,g]carbazole | Contains nitrogen | Exhibits different electronic properties due to nitrogen |

| Phenanthrene | Three fused rings | Less complex; lower toxicity compared to dibenzo[a,h]anthracene |

Dibenzo[a,h]anthracene, 7-methoxy- is unique due to the methoxy substitution at the 7-position, which alters its reactivity and enhances its biological activity compared to these similar compounds.

Case Studies

-

Topical Application Studies :

- In a study involving topical application of dibenzo[a,h]anthracene, 7-methoxy- on mouse skin, researchers observed significant DNA binding and subsequent tumor formation. This research emphasizes the compound's role in skin carcinogenesis and provides a model for understanding PAH-induced cancer mechanisms .

- Mutational Profile Comparisons :

Mechanism of Action

The mechanism of action of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species (ROS) during metabolic processes, leading to oxidative stress and cellular damage. Key molecular targets include DNA and various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

DIBENZ(a,h)ANTHRACENE: The parent compound without the methoxy group.

7,12-DIMETHYLBENZ(a)ANTHRACENE: Another PAH with methyl groups attached.

BENZO(a)PYRENE: A well-known PAH with significant research on its carcinogenic properties.

Uniqueness

DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is unique due to the presence of the methoxy group, which alters its chemical reactivity and biological interactions compared to its parent compound and other PAHs. This modification can influence its solubility, metabolic pathways, and overall impact on biological systems.

Biological Activity

Dibenzo[a,h]anthracene, 7-methoxy- (CAS No. 63041-72-5) is a polycyclic aromatic hydrocarbon (PAH) that exhibits significant biological activity, particularly in terms of mutagenicity and carcinogenicity. This compound is characterized by two fused benzene rings and a methoxy group at the 7-position, which alters its reactivity and biological properties compared to other PAHs. Understanding its biological activity is critical for assessing its potential health risks and environmental impact.

- Molecular Formula : C₁₈H₁₄O

- Molecular Weight : 278.3466 g/mol

- Structure : The presence of the methoxy group at the 7-position significantly influences its interaction with biological macromolecules, particularly DNA.

Biological Activity Overview

Dibenzo[a,h]anthracene, 7-methoxy- has been shown to possess mutagenic properties, primarily through its ability to form DNA adducts upon metabolic activation. These adducts can lead to mutations that contribute to cancer development. The compound's biological effects are evaluated using various assays that measure mutagenicity and cytotoxicity.

- DNA Interaction : The compound interacts with DNA through covalent bonding, leading to stable DNA adducts. This interaction is crucial for understanding its mutagenic potential.

- Metabolic Activation : Metabolites of dibenzo[a,h]anthracene, 7-methoxy- can react with cellular macromolecules, enhancing its genotoxic potential.

- Structure-Activity Relationship : Modifications at specific positions on the aromatic rings can either enhance or diminish biological potency.

Mutagenicity Studies

In vitro studies have demonstrated that dibenzo[a,h]anthracene, 7-methoxy- is mutagenic in Salmonella typhimurium when activated by an exogenous metabolic system. It was positive in assays for morphological transformation in cultured mammalian cells and induced unscheduled DNA synthesis.

Tumorigenicity Studies

Research indicates that dibenzo[a,h]anthracene, 7-methoxy- is capable of inducing tumors in laboratory animals:

- Intrapulmonary Injection : Female Osborne-Mendel rats treated with dibenzo[a,h]anthracene showed a dose-dependent increase in lung tumors.

- Intraperitoneal Injection : Newborn male mice exhibited benign and malignant liver tumors following exposure to the compound.

Comparison with Other Compounds

Dibenzo[a,h]anthracene, 7-methoxy- shares structural similarities with other PAHs, which allows for comparative analysis of their biological activities. Below is a table summarizing key features of similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzo[a]pyrene | Four fused rings | Known carcinogen; extensively studied for mutagenicity |

| Dibenzo[a,j]anthracene | Similar fused structure | Different substitution patterns lead to diverse reactivity |

| Dibenzo[c,g]carbazole | Contains nitrogen | Exhibits different electronic properties due to nitrogen |

| Phenanthrene | Three fused rings | Less complex; lower toxicity compared to dibenzo derivatives |

The unique methoxy substitution in dibenzo[a,h]anthracene enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 7-Methoxy-Dibenz(a,h)anthracene in synthesized samples?

- Methodological Answer : Utilize gas chromatography (GC) with capillary columns coated with SE-52 stationary phase, which is validated for polycyclic aromatic hydrocarbons (PAHs). Compare retention indices (e.g., ~2710–2713) to reference data from structurally similar PAHs like 7,12-dimethylbenz[a]anthracene (DMBA) . For definitive confirmation, combine with high-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₉H₁₄O) and nuclear magnetic resonance (NMR) to assign methoxy group positioning.

Q. What safety protocols are critical when handling 7-Methoxy-Dibenz(a,h)anthracene in laboratory settings?

- Methodological Answer : Adopt OSHA/NIOSH guidelines for PAHs:

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize aerosol exposure .

- PPE : Wear NIOSH-approved respirators (organic vapor/HEPA cartridges), nitrile gloves, and Tyvek® suits to prevent dermal contact .

- Waste Disposal : Collect in amber glass containers with PTFE-lined caps to avoid photodegradation; incinerate at ≥850°C to prevent toxic byproducts .

Q. Which analytical techniques are optimal for quantifying 7-Methoxy-Dibenz(a,h)anthracene in environmental samples?

- Methodological Answer : Employ HPLC-UV/Vis or HPLC-fluorescence detection with C18 reverse-phase columns. For complex matrices (e.g., soil/sediment), perform Soxhlet extraction using dichloromethane, followed by silica gel cleanup to isolate PAHs . Quantify against deuterated internal standards (e.g., toluene-d8) to correct for matrix effects .

Advanced Research Questions

Q. How can conflicting carcinogenicity data for 7-Methoxy-Dibenz(a,h)anthracene be resolved in mechanistic studies?

- Methodological Answer : Investigate metabolic activation pathways using hepatic microsomal assays. Compare dihydrodiol metabolites (e.g., 3,4-dihydrodiol) generated via cytochrome P450 enzymes (CYP1A1/1B1) to assess mutagenic potential in Ames tests with TA98/Salmonella strains . Control for competing detoxification pathways (e.g., glutathione conjugation) by co-incubating with inhibitors like buthionine sulfoximine .

Q. What experimental designs mitigate false positives in genotoxicity assays for this compound?

- Methodological Answer :

- In vitro : Use p53-proficient cell lines (e.g., HepG2) to distinguish direct DNA damage from epigenetic effects. Include comet assay + γH2AX staining to validate double-strand breaks .

- In vivo : Pair subcutaneous injection models (e.g., rodent skin carcinogenesis) with LC-MS/MS to measure adduct formation (e.g., N²-guanine adducts) as a direct biomarker .

Q. Why do environmental stability studies show variability in 7-Methoxy-Dibenz(a,h)anthracene degradation rates?

- Methodological Answer : Variability arises from photolytic vs. microbial degradation pathways. For photolysis, conduct controlled UV irradiation (254 nm) in quartz reactors; monitor degradation kinetics via LC-MS and identify quinone intermediates . For microbial degradation, isolate PAH-degrading consortia (e.g., Sphingomonas spp.) from contaminated soils and optimize redox conditions (pH 7.2, 30°C) to enhance enzyme activity .

Q. Data Contradiction Analysis

Q. How to interpret discrepancies in reported retention indices (RI) for chromatographic separation?

- Methodological Answer : Cross-validate RI values using multiple stationary phases (e.g., SE-52 vs. DB-5) and temperature programs. For example, SE-52 columns yield RI ~2713 at 271°C for DMBA, while DB-5 may shift RI by ±5 units due to polarity differences. Calibrate with NIST-certified PAH mixtures to harmonize inter-laboratory data .

Properties

CAS No. |

63041-72-5 |

|---|---|

Molecular Formula |

C23H16O |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

14-methoxynaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C23H16O/c1-24-23-20-13-12-15-6-2-4-8-18(15)21(20)14-17-11-10-16-7-3-5-9-19(16)22(17)23/h2-14H,1H3 |

InChI Key |

SMRBKGWEKMAGHV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.